molecular formula C7H11NO3S B1518029 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione CAS No. 1153126-36-3

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B1518029
CAS No.: 1153126-36-3
M. Wt: 189.23 g/mol
InChI Key: WYAXFFNNECRKAT-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the class of thiazolidinediones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-hydroxybutylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine ring, followed by cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts, such as acid catalysts, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

  • Medicine: The compound has shown promise in the treatment of diabetes and other metabolic disorders due to its ability to modulate glucose metabolism.

  • Biology: It has been used in biological research to study the effects of thiazolidinediones on cellular processes.

  • Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. The compound binds to PPARs, leading to the modulation of target genes involved in metabolic pathways.

Comparison with Similar Compounds

  • Pioglitazone

  • Rosiglitazone

  • Troglitazone

  • Lobeglitazone

Biological Activity

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its potential biological activities. TZDs are known for their role in managing type 2 diabetes mellitus and exhibit various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

The biological activity of TZDs, including this compound, primarily involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism:

  • Antidiabetic Activity : TZDs enhance insulin sensitivity by activating PPAR-γ in adipocytes, leading to improved glucose uptake and reduced blood glucose levels .
  • Antimicrobial Action : The compound inhibits cytoplasmic Mur ligases, essential for bacterial cell wall synthesis, thus exhibiting antimicrobial properties .
  • Antioxidant Activity : It scavenges reactive oxygen species (ROS), contributing to its antioxidant effects .

Antidiabetic Effects

Research demonstrates that compounds similar to this compound can significantly lower blood glucose levels. In a study involving various TZD derivatives:

  • C40 , a TZD derivative comparable to this compound, achieved euglycemia in diabetic rats after treatment .
  • The treatment resulted in a decrease in triglycerides and improved insulin sensitivity without the adverse effects commonly associated with traditional TZDs like pioglitazone .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies indicate that thiazolidinone derivatives can effectively inhibit bacterial growth:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
C40E. coli6.25 µg/mL
C81S. aureus0.5 µg/mL

These results suggest that modifications at the hydroxyl group enhance antibacterial activity .

Antioxidant Activity

In vivo studies have highlighted the antioxidant potential of this compound:

  • The compound demonstrated significant reductions in oxidative stress markers in diabetic models .
  • Its ability to scavenge ROS contributes to cellular protection against oxidative damage.

Study on Euglycemic and Antioxidant Effects

A study evaluated the euglycemic and antioxidant effects of various TZD derivatives in diabetic male Wistar rats:

  • Methodology : Rats were divided into groups receiving different treatments over three weeks.
  • Findings : The compound C40 exhibited the most effective reduction in blood glucose levels compared to other derivatives. It also showed superior antioxidant activity by reducing lipid peroxidation markers significantly .

Synthesis and Pharmacological Evaluation

Another research focused on synthesizing derivatives like this compound through Knoevenagel condensation reactions:

  • Synthesis : The process involved reacting thiazolidine-2,4-dione with various aldehydes under specific conditions to yield effective intermediates for further drug development.
  • Evaluation : The synthesized compounds were evaluated for their binding affinity to enzymes involved in lipid metabolism, indicating potential anti-inflammatory applications.

Properties

IUPAC Name

3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXFFNNECRKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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